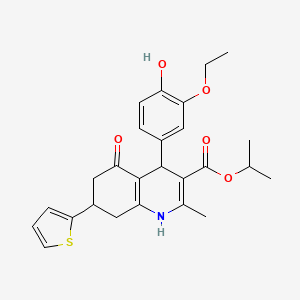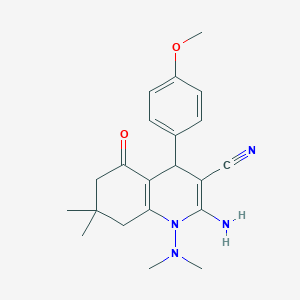![molecular formula C17H28N2O2 B11628856 N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is a compound that features an adamantane moiety linked to a morpholine ring via an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide typically involves the reaction of adamantane derivatives with morpholine and acetamide precursors. One common method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as starting materials, which are reacted in acid media to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives.
科学的研究の応用
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- N-(Adamantan-1-yl)-2-(4-methylphenoxy)acetamide
- N-(Adamantan-1-yl)-4-methylbenzamide
- N-(Adamantan-1-yl)-2-(4-benzoylphenyl)acetamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is unique due to the combination of the adamantane and morpholine moieties, which confer distinct structural and functional properties
特性
分子式 |
C17H28N2O2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H28N2O2/c20-16(11-19-1-3-21-4-2-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17/h13-15H,1-12H2,(H,18,20) |
InChIキー |
HNGXFCPCZVNAQA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)NCC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide](/img/structure/B11628784.png)
![(5Z)-5-[4-(pentyloxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628790.png)
![(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11628799.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628802.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)
![4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11628815.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)


